molecular formula C15H16N2O6 B554274 Z-Sar-OSu CAS No. 53733-96-3

Z-Sar-OSu

Cat. No. B554274
CAS RN: 53733-96-3
M. Wt: 320,3 g/mole
InChI Key: GUHSSKCYLZIGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Sar-OSu, also known as N-alpha-Benzyloxycarbonyl-sarcosine succinimidyl ester or N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-glycine succinimidyl ester, is a chemical compound with the molecular formula C15H16N2O6 . It has a molecular weight of 320.3 g/mol .

Scientific Research Applications

Synthetic Aperture Radar (SAR) Applications in Scientific Research

  • Conservation and Biodiversity : The Species-Area Relationship (SAR) is used for setting conservation targets using biodiversity data. This approach, exemplified in South Africa's Succulent Karoo biome, helps estimate the area required to conserve a given proportion of species in any land class (Desmet & Cowling, 2004).

  • Military and Geographical Research : Target detection and classification in SAR images, particularly for military and geographical applications, have been enhanced through Z-buffer convolutional neural networks. This method improves image quality and classification accuracy (Vasuki et al., 2020).

  • Underwater Vehicle Detection : MiniSAR systems have been developed for Synthetic Aperture Radar imaging in sea environments, particularly for detecting unmanned underwater vehicles. This involves key technologies in Doppler frequency estimation and motion compensation (Li et al., 2023).

  • Archaeological Research : Optically stimulated luminescence (OSL) and SAR protocols are used for dating archaeological sites, as demonstrated in the Zhuangbianshan site in China. This method provides reliable chronological data for archaeological research (Jin et al., 2021).

  • Earthquake Cycle Analysis : The state of the art of research on the earthquake cycle using SAR data includes measuring and analyzing crustal deformation. This research has implications for seismic hazard assessment and crisis management (Salvi et al., 2012).

  • Meteorological Applications : Advances in SAR technology have made it a useful tool in meteorology, especially in analyzing precipitation impact and storm structure (Fritz & Chandrasekar, 2010).

  • Infrastructure Monitoring : High-resolution X-band SAR sensors are increasingly used for monitoring structures and infrastructures, highlighting their importance in civil engineering and environmental monitoring (Battagliere et al., 2021).

Safety And Hazards

Z-Sar-OSu should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[methyl(phenylmethoxycarbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-16(15(21)22-10-11-5-3-2-4-6-11)9-14(20)23-17-12(18)7-8-13(17)19/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHSSKCYLZIGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512570
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Sar-OSu

CAS RN

53733-96-3
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Sar-OSu
Reactant of Route 2
Reactant of Route 2
Z-Sar-OSu
Reactant of Route 3
Reactant of Route 3
Z-Sar-OSu
Reactant of Route 4
Reactant of Route 4
Z-Sar-OSu
Reactant of Route 5
Reactant of Route 5
Z-Sar-OSu
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Z-Sar-OSu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.